molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7

4-(Piperidin-1-ylmethyl)phenol

Cat. No. B1312872
Key on ui cas rn: 73152-41-7
M. Wt: 191.27 g/mol
InChI Key: BPCKWVMOXOYTQI-UHFFFAOYSA-N
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Patent
US07939527B2

Procedure details

The title compound was prepared using methods analogous to those described for Intermediate 35, substituting DCE for CH2Cl2. 1H NMR (500 MHz, CDCl3): 7.14-7.03 (m, 2H), 6.75 (br s, 1H), 6.62-6.53 (m, 2H), 3.41 (s, 2H), 2.49 (s, 4H), 1.66-1.59 (m, 4H), 1.50-1.42 (m, 2H). MS (ESI): mass calcd. for C12H17NO, 191.13; m/z found, 192.20 [M+H]+.
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][C@@H:11]3[CH2:13][C@H:8]2[CH2:9]N3C(OC(C)(C)C)=O)=[CH:4][CH:3]=1>C(Cl)Cl>[N:7]1([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:22][CH:21]=2)[CH2:12][CH2:11][CH2:13][CH2:8][CH2:9]1

Inputs

Step One
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(CN2[C@@H]3CN([C@H](C2)C3)C(=O)OC(C)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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